7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one
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Overview
Description
7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one is a complex heterocyclic compound. This compound belongs to the class of triazolodiazepines, which are known for their diverse pharmacological activities. The structure features a triazole ring fused with a diazepine ring, making it a unique scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with an appropriate nitrile to form the triazole ring.
Formation of the Diazepine Ring: The triazole intermediate is then reacted with a suitable diamine to form the diazepine ring.
Chloropropanoylation: The final step involves the acylation of the diazepine intermediate with 2-chloropropanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Solvent selection, temperature control, and purification methods like recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the triazole or diazepine rings, potentially leading to ring-opened products.
Substitution: The chloropropanoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Reduced triazole or diazepine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its triazolodiazepine scaffold is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anxiolytic, anticonvulsant, and sedative properties. Research focuses on optimizing its pharmacokinetic and pharmacodynamic profiles to enhance efficacy and reduce side effects.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound’s structure allows it to modulate the activity of these receptors, leading to its pharmacological effects. The pathways involved include the enhancement of GABAergic neurotransmission, which results in anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Alprazolam: Another triazolodiazepine with anxiolytic properties.
Diazepam: A well-known benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: A benzodiazepine with anticonvulsant properties.
Uniqueness
Compared to these similar compounds, 7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one offers a unique combination of structural features that may result in distinct pharmacological profiles. Its specific substitution pattern and ring fusion can lead to different receptor binding affinities and metabolic pathways, potentially offering advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C10H15ClN4O2 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
7-(2-chloropropanoyl)-2-methyl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one |
InChI |
InChI=1S/C10H15ClN4O2/c1-7(11)9(16)14-4-3-8-12-13(2)10(17)15(8)6-5-14/h7H,3-6H2,1-2H3 |
InChI Key |
BCSCOTAWBXEQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=NN(C(=O)N2CC1)C)Cl |
Origin of Product |
United States |
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